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For researchers, scientists, and professionals in drug development, the synthesis of esters is a

fundamental process. The Johnson-Claisen rearrangement has long been a staple for the

stereoselective formation of γ,δ-unsaturated esters. However, its often harsh reaction

conditions, requiring high temperatures and long reaction times, have prompted the

development of numerous alternatives. This guide provides an objective comparison of

prominent alternatives to the Johnson-Claisen rearrangement, supported by experimental data

and detailed protocols to aid in the selection of the most suitable method for a given synthetic

challenge.

The Benchmark: The Johnson-Claisen
Rearrangement
The Johnson-Claisen rearrangement transforms an allylic alcohol into a γ,δ-unsaturated ester

by heating it with an orthoester in the presence of a weak acid catalyst, typically propionic acid.

[1][2] The reaction proceeds through an in situ generated ketene acetal, which then undergoes

a[3][3]-sigmatropic rearrangement.[2] While reliable and stereoselective, the classical

conditions often involve temperatures between 100-200 °C and reaction times that can extend

from 10 to 120 hours.[1] More recent modifications employing microwave irradiation can

significantly reduce reaction times.[1]
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Several named reactions have emerged as powerful alternatives, each with distinct advantages

in terms of reaction conditions, substrate scope, and functional group tolerance. The following

sections detail these methods, with quantitative data summarized in Table 1.

The Ireland-Claisen Rearrangement
This variation converts an allylic ester to a γ,δ-unsaturated carboxylic acid under significantly

milder conditions than the Johnson-Claisen.[3] The reaction involves the formation of a silyl

ketene acetal from the corresponding ester enolate, which then undergoes the[3][3]-

sigmatropic rearrangement, often at or below room temperature.[3] A key advantage is the

ability to control the geometry of the enolate, which in turn dictates the stereochemical outcome

of the rearrangement.[3]

The Eschenmoser-Claisen Rearrangement
The Eschenmoser-Claisen rearrangement provides a route to γ,δ-unsaturated amides from

allylic alcohols using N,N-dimethylacetamide dimethyl acetal.[4][5] A notable feature of this

reaction is that it proceeds under neutral conditions, enhancing its compatibility with sensitive

substrates.[5] The reaction generally offers high (E)-selectivity for the newly formed double

bond.[4]

The Carroll Rearrangement
The Carroll rearrangement is a decarboxylative allylation that transforms a β-keto allyl ester

into a γ,δ-allylketone.[6] The traditional thermal variant requires high temperatures. However,

the development of a palladium(0)-catalyzed version by Tsuji allows the reaction to proceed

under much milder conditions.[6] This catalytic variant proceeds via an organometallic complex

involving an allyl cation and a carboxylate.[6]

The Reformatsky Reaction
Mechanistically distinct from the Claisen family of rearrangements, the Reformatsky reaction

offers an alternative route to β-hydroxy esters. It involves the reaction of an aldehyde or ketone

with an α-halo ester in the presence of metallic zinc.[7][8] The organozinc intermediate, or

'Reformatsky enolate', is less reactive than corresponding lithium enolates or Grignard

reagents, which prevents side reactions like self-condensation.[7][8]
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The Favorskii Rearrangement
The Favorskii rearrangement of an α-halo ketone in the presence of an alkoxide base can yield

an ester.[9] This reaction proceeds through a cyclopropanone intermediate and, in the case of

cyclic α-halo ketones, results in a ring contraction.[9][10] This method provides a unique

pathway to esters, particularly for the synthesis of strained cyclic systems.

Quantitative Performance Data
The following table summarizes key experimental parameters for the Johnson-Claisen

rearrangement and its alternatives, providing a basis for comparison.
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Reactio
n

Substra
te

Product
Reagent
s/Cataly
st

Solvent
Temp.
(°C)

Time (h)
Yield
(%)

Johnson-

Claisen

3-Methyl-

2-buten-

1-ol

Ethyl 5-

methyl-4-

hexenoat

e

Triethyl

orthoacet

ate,

Propionic

acid

(cat.)

None 138 72 77

Ireland-

Claisen

Allylic

ester

γ,δ-

Unsatura

ted

carboxyli

c acid

KHMDS,

TMSCl
Toluene -78 to 80 5.3 80

Eschenm

oser-

Claisen

Allyl

alcohol

γ,δ-

Unsatura

ted

amide

N,N-

dimethyla

cetamide

dimethyl

acetal

Xylene 160 (µW) 0.5 81

Carroll

(Pd-

catalyzed

)

Allyl β-

keto

carboxyla

te

α-

Allylated

ketone

Pd(OAc)₂

, PPh₃
THF 25 0.5 92

Reformat

sky

Ketone,

Ethyl

bromoac

etate

β-

Hydroxy

ester

Zn, I₂

(cat.)
Toluene 90 0.5 86

Favorskii
α-Halo

ketone
Ester NaOMe

MeOH/Et

₂O
55 4 78

Experimental Protocols
Detailed methodologies for the key experiments cited in Table 1 are provided below.
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Johnson-Claisen Rearrangement Protocol
A mixture of 3-methyl-2-buten-1-ol (1.0 eq), triethyl orthoacetate (5.0 eq), and a catalytic

amount of propionic acid (0.01 eq) is heated at 138 °C for 72 hours. The reaction mixture is

then cooled to room temperature and purified by fractional distillation to yield ethyl 5-methyl-4-

hexenoate.

Ireland-Claisen Rearrangement Protocol
To a solution of the allylic ester (1.0 eq) in toluene, KHMDS (2.0 eq, 1.0 M in THF) is added

slowly at -78 °C. After stirring for 30 minutes, TMSCl (2.5 eq) is added. The reaction mixture is

warmed to room temperature, stirred for 80 minutes, and then heated at 80 °C for 4 hours. The

reaction is quenched with 0.5 N aq. HCl and the product is extracted with EtOAc. The organic

layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is

purified by flash column chromatography to give the γ,δ–unsaturated carboxylic acid.[3]

Eschenmoser-Claisen Rearrangement Protocol
An allyl alcohol (1.0 eq), N,N-dimethylacetamide dimethyl acetal (5.1 eq), and xylene are

charged into a 10 mL sealed tube at room temperature. The mixture is heated under

microwave irradiation at 160 °C for 30 minutes. The reaction mixture is concentrated in vacuo

and purified by flash column chromatography to afford the corresponding amide.[4]

Palladium-Catalyzed Carroll Rearrangement Protocol
To a solution of the allyl β-keto carboxylate (1.0 eq) in THF is added the palladium catalyst,

typically Pd(OAc)₂ with a phosphine ligand like PPh₃ (catalytic amounts). The reaction is stirred

at room temperature for 30 minutes. The solvent is removed under reduced pressure, and the

residue is purified by chromatography to yield the α-allylated ketone.

Reformatsky Reaction Protocol
A suspension of activated zinc dust (5.0 eq) and a catalytic amount of iodine in toluene is

stirred under reflux for 5 minutes and then cooled to room temperature. Ethyl bromoacetate

(2.0 eq) is added, followed by a solution of the ketone (1.0 eq) in toluene. The mixture is stirred

at 90 °C for 30 minutes. After cooling to 0 °C, water is added, and the mixture is filtered. The

filtrate is extracted with MTBE, and the combined organic phases are washed, dried, and
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concentrated. The crude product is purified by silica gel chromatography to yield the β-hydroxy

ester.[7]

Favorskii Rearrangement Protocol
A solution of the α-halo ketone substrate (1.0 eq) in anhydrous Et₂O is transferred to a freshly

prepared solution of NaOMe (from Na, 2.2 eq, in anhydrous MeOH) at 0 °C under an argon

atmosphere. The resulting slurry is warmed to room temperature and then heated to 55 °C for 4

hours. After cooling, the reaction is quenched with saturated aqueous NH₄Cl. The layers are

separated, and the aqueous layer is extracted with Et₂O. The combined organic layers are

washed with brine, dried over MgSO₄, filtered, and concentrated. The crude residue is purified

via flash chromatography to afford the desired ester.[9]

Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the mechanisms and experimental

workflows for the discussed reactions.
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Mechanism of the Johnson-Claisen Rearrangement.
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Workflow comparison for selected alternatives.
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Favorskii Rearrangement
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Mechanism of the Favorskii Rearrangement for ester synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b044248#alternatives-to-the-johnson-claisen-
rearrangement-for-ester-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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